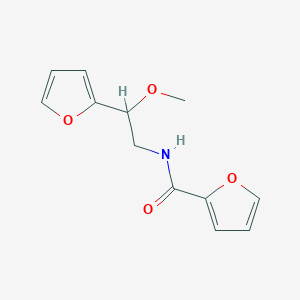![molecular formula C16H17N5O2S B2689775 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797160-35-0](/img/structure/B2689775.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine . This leads to 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which undergoes tandem intramolecular cyclization in an acidic medium to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine . This leads to 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which undergoes tandem intramolecular cyclization in an acidic medium to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .Scientific Research Applications
Antibacterial Applications
A study by Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety highlighted the compound's potential for use as antibacterial agents. The synthesized compounds exhibited significant antibacterial activity, underscoring the compound's relevance in the development of new therapeutic agents targeting bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Hybrid Compounds
The compound's role in the creation of sulfonamide hybrids was discussed by Ghomashi, Ghomashi, Aghaei, and Massah (2022), who reviewed scientific reports on the synthesis and biological activity of two-component sulfonamide hybrids. These hybrids incorporate various organic compounds, demonstrating the compound's versatility in drug development, particularly for antibacterial, anti-neuropathic pain, antitumor, and other pharmacological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Development of Sulfonamide Derivatives
Tucker, Chenard, and Young (2015) developed a parallel medicinal chemistry protocol for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This study showcases the compound's utility in rapidly accessing a variety of heterocyclic sulfonyl fluorides, which are important in medicinal chemistry for their potential therapeutic applications (Tucker, Chenard, & Young, 2015).
Antimicrobial and Antioxidant Activities
The compound's framework has been utilized to synthesize new sulfonamides with significant antimicrobial and antioxidant activities. Badgujar, More, and Meshram (2018) synthesized a series of sulfonamides from Ampyrone with benzene sulfonyl chlorides, revealing compounds that exhibited significant antimicrobial and antioxidant activities, further highlighting the compound's potential in developing agents with dual functionalities (Badgujar, More, & Meshram, 2018).
Future Directions
The future directions for this compound could involve further exploration of its potential applications. For instance, this fused ring system provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition . Additionally, imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable for the development of new drugs .
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-20-11-14(9-18-20)24(22,23)19-13-5-2-4-12(8-13)15-10-17-16-6-3-7-21(15)16/h2,4-5,8-11,19H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWKWHMUCPCVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

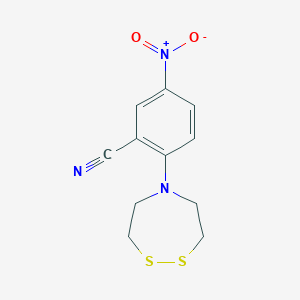
![1-Benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2689695.png)
![N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)
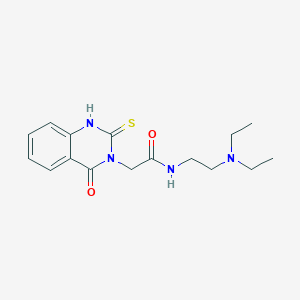
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)

![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)
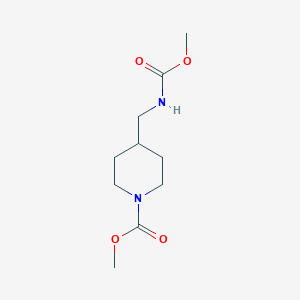
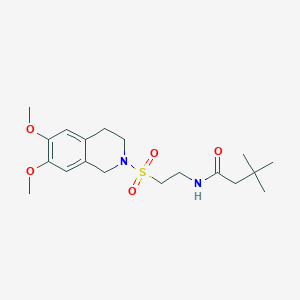



![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
